2-Amino-4-bromo-3-nitropyridine
Description
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Properties
IUPAC Name |
4-bromo-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFLLNYYVWJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516046 | |
| Record name | 4-Bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-10-5 | |
| Record name | 4-Bromo-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic route, experimental protocols, and extensive characterization data to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry. Its unique arrangement of amino, bromo, and nitro functional groups on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. This guide outlines a likely synthetic pathway and provides key analytical data for the unambiguous identification and quality assessment of this compound.
Synthesis
Experimental Protocol: Plausible Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-bromopyridine (B18318)
A potential route to 2-amino-4-bromopyridine involves the direct bromination of 2-aminopyridine (B139424).
-
Reactants: 2-aminopyridine, Bromine, Acetic Acid, Sodium Hydroxide (B78521) solution.
-
Procedure:
-
Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially. The temperature may be allowed to rise to 50°C towards the end of the addition.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.
-
Neutralize the solution with a 40% sodium hydroxide solution, with cooling, to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water until the washings are free of bromide ions, and dry the product.
-
Purify the crude 2-amino-4-bromopyridine by recrystallization from a suitable solvent like ethanol (B145695).
-
Step 2: Synthesis of this compound
The second step involves the regioselective nitration of 2-amino-4-bromopyridine. The amino group directs the nitration to the 3- and 5-positions. The presence of the bromo group at the 4-position will sterically hinder nitration at the 5-position to some extent, favoring the formation of the 3-nitro isomer.
-
Reactants: 2-Amino-4-bromopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.
-
Procedure:
-
In a flask immersed in an ice bath, carefully add 2-amino-4-bromopyridine to concentrated sulfuric acid while maintaining the temperature below 5°C.
-
To this solution, add concentrated nitric acid dropwise with constant stirring, ensuring the temperature does not exceed 5°C.
-
After the addition, continue stirring at 0°C for one hour, followed by stirring at room temperature for another hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a concentrated sodium hydroxide solution to precipitate the crude this compound.
-
Collect the yellow precipitate by filtration and wash it with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Caption: Plausible synthetic workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The following tables summarize the expected and reported data for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 84487-10-5 |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C[1] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Anticipated ~8.0-8.2 | Doublet | 1H | H-6 (Pyridine) |
| Anticipated ~7.0-7.2 | Doublet | 1H | H-5 (Pyridine) |
| Anticipated ~6.5-7.0 | Broad Singlet | 2H | -NH₂ |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Anticipated ~155-160 | C-2 (C-NH₂) |
| Anticipated ~105-110 | C-3 (C-NO₂) |
| Anticipated ~130-135 | C-4 (C-Br) |
| Anticipated ~115-120 | C-5 |
| Anticipated ~150-155 | C-6 |
Note: The exact chemical shifts may vary depending on the solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Anticipated 3400-3200 | N-H stretching (amino group) |
| Anticipated 1620-1580 | N-H bending (amino group) |
| Anticipated 1550-1500 | Asymmetric NO₂ stretching |
| Anticipated 1360-1320 | Symmetric NO₂ stretching |
| Anticipated 1600-1450 | C=C and C=N stretching (aromatic ring) |
| Anticipated 600-500 | C-Br stretching |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 217/219 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| Fragments | Loss of NO₂, Br, etc. |
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow to confirm its structure and purity.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, will be invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby facilitating its application in pharmaceutical research and development.
References
physical and chemical properties of 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients and heterocyclic compounds. This document consolidates available data on its properties, outlines a plausible synthetic protocol, and includes relevant safety information.
Core Properties and Data
This compound is a substituted pyridine (B92270) derivative characterized by the presence of an amino, a bromo, and a nitro group on the pyridine ring. These functional groups impart specific reactivity, making it a versatile building block in medicinal chemistry and materials science.[1]
Compound Identification
| Identifier | Value |
| CAS Number | 84487-10-5[2] |
| IUPAC Name | 4-bromo-3-nitropyridin-2-amine[2] |
| Molecular Formula | C₅H₄BrN₃O₂[2] |
| Molecular Weight | 218.01 g/mol [2] |
| MDL Number | MFCD15143358[2] |
| SMILES | NC1=NC=CC(Br)=C1--INVALID-LINK--[O-] |
| InChI Key | WCHFLLNYYVWJEI-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
The experimental data for several physical properties of this compound are not widely reported in the literature. The following table includes available data and predicted values.
| Property | Value | Source |
| Appearance | Yellow solid | Vendor Data |
| Boiling Point | 309.1±37.0 °C (Predicted) | [3] |
| Density | 1.929±0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.31±0.47 (Predicted) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, keep in dark place | [2] |
Synthesis and Reactivity
The amino group in 2-aminopyridine (B139424) is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The pyridine nitrogen is deactivating, especially under acidic conditions where it is protonated. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Plausible Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related substituted nitropyridines and represents a plausible route.[4] Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Step 1: Bromination of 2-Amino-4-chloropyridine (Illustrative Precursor)
A direct selective bromination at the 4-position of 2-aminopyridine is challenging. A more controlled approach would involve starting with a precursor where the 4-position is pre-functionalized, for example, 2-amino-4-chloropyridine, and performing a halogen exchange or starting from a different precursor altogether. However, a general workflow for preparing a bromo-nitropyridine is outlined below.
Step 2: Nitration of a 2-Amino-4-bromopyridine (B18318) Intermediate
-
Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Immerse the flask in an ice-salt bath to maintain low temperatures.
-
Reaction Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄). Slowly add the 2-amino-4-bromopyridine precursor in portions, ensuring the temperature does not exceed 5°C.
-
Nitrating Agent Addition: Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring at 0°C for approximately 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for another hour. Finally, heat the mixture gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide (B78521) solution), keeping the mixture cool.
-
Isolation: The precipitated yellow product, this compound, is collected by filtration.
-
Purification: Wash the crude product with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethyl methyl ketone.[4]
Proposed Synthetic Workflow
The following diagram illustrates a generalized logical workflow for the synthesis of a substituted aminobromonitropyridine, which is applicable to the target compound.
Caption: Generalized synthetic pathway for this compound.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
-
Signal Word: Warning[2]
-
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle only in a well-ventilated area, and avoid formation of dust. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.
References
An In-depth Technical Guide to 2-Amino-4-bromo-3-nitropyridine (CAS Number: 84487-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-3-nitropyridine is a substituted pyridine (B92270) derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring an amino group, a bromo substituent, and a nitro group on the pyridine core, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most importantly, its emerging role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.
Physicochemical Properties
This compound is a yellow solid with the chemical formula C₅H₄BrN₃O₂ and a molecular weight of 218.02 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84487-10-5 |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.02 g/mol |
| Appearance | Yellow Solid |
| IUPAC Name | 4-bromo-3-nitropyridin-2-amine |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Synthesis and Spectroscopic Data
Synthesis
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine):
A potential synthesis of the precursor, 2-amino-4-bromopyridine, involves the ammoniation of 2,4-dibromopyridine-N-oxide followed by a reduction reaction.
Nitration of 2-amino-4-bromopyridine (Proposed):
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 2-amino-4-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by gradual warming to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Data
While detailed spectral data is often proprietary to commercial suppliers, typical analytical techniques are used to confirm the structure and purity of this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the bromo and amino substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (218.02 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=C and C=N stretching of the pyridine ring, and asymmetric and symmetric stretching of the nitro group. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group can act as a nucleophile and can be acylated or alkylated. The bromine atom, activated by the adjacent electron-withdrawing nitro group and the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAᵣ). The nitro group can be reduced to an amino group, providing a route to diaminopyridine derivatives.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. A significant application lies in the construction of fused-ring systems that form the core of various kinase inhibitors.
Role in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Substituted aminopyridines are key pharmacophores in many approved and investigational kinase inhibitors.
While direct synthesis of a marketed drug from this compound is not prominently documented, its precursor, 2-amino-4-bromopyridine, has been utilized in the synthesis of antimicrobial agents. Furthermore, related aminobromopyridines are extensively used in the synthesis of tyrosine kinase inhibitors. For instance, they serve as building blocks for constructing scaffolds such as pyrrolo[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines, which are known to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).
Hypothetical Synthetic Application in Kinase Inhibitor Scaffolds:
Figure 2: Potential synthetic route to kinase inhibitor scaffolds from this compound.
The logical progression would involve an initial nucleophilic substitution at the C4 position to displace the bromide, followed by reduction of the nitro group to an amine. The resulting 2,3-diaminopyridine (B105623) derivative can then undergo cyclization with a suitable partner to form a fused heterocyclic system, a common core of many kinase inhibitors.
Targeted Signaling Pathways
Derivatives of aminopyridines have been shown to inhibit various protein kinases involved in oncogenic signaling pathways. For example, inhibitors targeting the EGFR are crucial in treating certain types of non-small cell lung cancer. By inhibiting the kinase activity of EGFR, these drugs block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.
Potential Signaling Pathway Inhibition:
Figure 3: Potential mechanism of action for kinase inhibitors derived from this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Its versatile reactivity allows for the construction of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. For researchers and drug development professionals, this compound represents a valuable starting material for the synthesis of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. Further exploration of its synthetic utility is likely to lead to the discovery of new and potent biologically active molecules.
2-Amino-4-bromo-3-nitropyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds.
Core Molecular Data
This compound, also known by its IUPAC name 4-bromo-3-nitropyridin-2-amine, is a substituted pyridine (B92270) derivative. Its fundamental molecular characteristics are summarized below.
| Parameter | Value |
| Molecular Formula | C₅H₄BrN₃O₂[1] |
| Molecular Weight | 218.01 g/mol [1] |
| CAS Number | 84487-10-5[1] |
| IUPAC Name | 4-bromo-3-nitropyridin-2-amine[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in further synthetic endeavors. The following protocols are based on established procedures for analogous compounds and provide a robust framework for laboratory work.
Synthesis of this compound
Step 1: Bromination of 2-Aminopyridine (B139424)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2-aminopyridine in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath to below 20°C.
-
Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring over a period of one hour. The temperature should be maintained below 20°C initially.
-
After the addition is complete, allow the mixture to stir for an additional hour.
-
Neutralize the reaction mixture with a solution of sodium hydroxide, which will precipitate the brominated product.
-
Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry the product.
Step 2: Nitration of Brominated 2-Aminopyridine
-
In a flask immersed in an ice bath, carefully add the brominated 2-aminopyridine derivative to concentrated sulfuric acid while keeping the temperature below 5°C.
-
Add concentrated nitric acid dropwise with stirring, maintaining the temperature at 0°C.
-
After the addition, continue to stir the mixture at 0°C for one hour, then at room temperature for one hour, and finally at 50-60°C for one hour.
-
Cool the reaction mixture and pour it onto ice to precipitate the crude this compound.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the purified product.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This reversed-phase HPLC method is suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for Mass-Spec compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved and filter out any solid particles to prevent poor spectral quality.[3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum to observe the chemical shifts and coupling patterns of the aromatic protons and the amino group protons.
-
¹³C NMR: Acquire the carbon spectrum to identify the number of unique carbon atoms and their chemical environments.
-
-
Data Analysis: The obtained spectra should be compared with predicted chemical shifts and known data for similar pyridine derivatives to confirm the structure of this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Solubility of 2-Amino-4-bromo-3-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 2-Amino-4-bromo-3-nitropyridine is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [1][2] |
| Appearance | Solid | [2] |
| IUPAC Name | 4-bromo-3-nitropyridin-2-amine | [2] |
| CAS Number | 84487-10-5 | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and robust technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or volumetric flasks
-
UV-Vis spectrophotometer (if using spectroscopic analysis)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high accuracy)
Isothermal Shake-Flask Method
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.[3]
Detailed Procedure
-
Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]
-
Equilibration : Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.[3]
-
Phase Separation :
-
After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and discard the initial portion of the filtrate to saturate the filter membrane.
-
Collect a precise volume of the filtrate into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).
-
Analysis of Solute Concentration
-
Solvent Evaporation : Place the container with the filtrate in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute to evaporate the solvent completely.[3]
-
Mass Determination : Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the container corresponds to the mass of the dissolved this compound.[3]
-
Calculation of Solubility : The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).[3]
-
Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measurement : Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard solution to generate a calibration curve.
-
Sample Analysis : Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Measure the absorbance or peak area of the diluted sample.
-
Concentration Determination : Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important pharmaceutical intermediate.
References
Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-Amino-4-bromo-3-nitropyridine. This document summarizes available spectroscopic data (NMR, IR, MS) and outlines the general experimental protocols for their acquisition.
Introduction
This compound is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Its structural characterization is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the molecular structure of this compound. This guide provides a summary of the expected spectroscopic data for this compound and the general methodologies for obtaining this information.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2-8.4 | d | ~5.0 | H-6 |
| ~7.0-7.2 | d | ~5.0 | H-5 |
| ~6.5-7.0 | br s | - | NH₂ |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C-2 |
| ~150-152 | C-6 |
| ~135-137 | C-3 |
| ~110-112 | C-4 |
| ~110-112 | C-5 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1640-1600 | Strong | N-H bending (amino group) |
| 1580-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1550-1490 | Strong, Asymmetric | N-O stretching (nitro group) |
| 1360-1320 | Strong, Symmetric | N-O stretching (nitro group) |
| 1100-1000 | Medium | C-N stretching |
| 800-700 | Medium-Strong | C-Br stretching |
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 217/219 | [M]⁺ Molecular ion peak (presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 201/203 | [M-O]⁺ |
| 171/173 | [M-NO₂]⁺ |
| 142 | [M-Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using one of the following methods:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole mass analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 2-Amino-4-bromo-3-nitropyridine (CAS No: 84487-10-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. The signal word for this compound is "Warning".
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Citations |
|---|---|---|---|
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fumes. | [1] |
| P264 | Wash all exposed external body areas thoroughly after handling. | [1][2] | |
| P270 | Do not eat, drink or smoke when using this product. | [1][2] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1][2] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [1][2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |
| P405 | Store locked up. | [3] |
| | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][4] |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial. The following tables and diagrams outline the necessary steps for first aid, fire-fighting, and accidental release scenarios.
First-Aid Measures
Immediate medical attention should be sought if symptoms persist or in case of severe exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Citations |
|---|---|---|
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [2][5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [2][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. |[2][5] |
Fire-Fighting Measures
While the material is not considered a significant fire risk, containers may burn.
Table 3: Fire-Fighting Measures
| Aspect | Guideline | Citations |
|---|---|---|
| Suitable Extinguishing Media | Use extinguishing media suitable for the surrounding area. Options include water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | [2][4][5] |
| Specific Hazards | May emit corrosive or toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen halides) under fire conditions. | [1][4][6] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2][4][6] |
| Fire-Fighting Procedures | Alert the Fire Brigade. Use water spray to cool fire-exposed containers from a protected location. Prevent spillage from entering drains or water courses. |[1] |
Accidental Release Measures
Proper containment and cleanup are essential to prevent environmental contamination and further exposure.
Caption: Emergency workflow for a chemical spill.
Safe Handling, Storage, and Personal Protection
Adherence to proper handling and storage procedures is the primary way to prevent exposure and accidents.
Handling and Storage
Table 4: Handling and Storage Guidelines
| Aspect | Guideline | Citations |
|---|---|---|
| Safe Handling | Avoid all personal contact, including inhalation and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][2][6] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. |[4] |
Caption: Standard protocol for safe laboratory handling.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Table 5: Recommended Personal Protective Equipment (PPE)
| Type | Specification | Citations |
|---|---|---|
| Engineering Controls | Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [2][4][6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][4][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [2][4][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. |[2][4] |
Experimental Protocol Considerations
While specific experimental protocols using this compound are diverse, its synthesis provides insight into safe handling practices for related procedures. The synthesis often involves the electrophilic nitration of a precursor like 2-amino-5-bromopyridine (B118841) using a strong nitrating mixture (e.g., concentrated sulfuric and nitric acid) at controlled low temperatures (0-5°C).[7]
This suggests that when using this compound in subsequent reactions, researchers should:
-
Conduct reactions in a fume hood due to the potential for hazardous vapor or dust release.
-
Use appropriate PPE , including acid-resistant gloves and aprons, especially when working with strong acids or bases.
-
Control reaction temperature carefully, as reactions involving nitro compounds can be exothermic.
-
Avoid incompatible materials such as strong oxidizing agents to prevent vigorous or uncontrolled reactions.[4]
By understanding the inherent hazards of the compound and its synthetic precursors, professionals can design and execute experiments with a robust safety-first mindset.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on a pyridine (B92270) scaffold, offers multiple reaction sites for derivatization. The electron-withdrawing nitro group activates the pyridine ring, particularly at the C4 position, making the bromine atom a good leaving group for various cross-coupling and nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, leading to the synthesis of novel compounds with potential therapeutic applications. Derivatives of aminonitropyridines are key intermediates in the development of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of derivatives from this compound, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Key Synthetic Transformations and Applications
The chemical versatility of this compound allows for several key synthetic transformations to generate a diverse library of derivatives:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and various aryl or heteroaryl boronic acids. The resulting 4-aryl-2-amino-3-nitropyridine derivatives are scaffolds of interest in the development of kinase inhibitors and other therapeutic agents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed method is used to form a carbon-nitrogen bond by coupling the C4 position with a wide array of primary and secondary amines.[4] This reaction is instrumental in synthesizing 4-amino-substituted pyridines, which are prevalent in many biologically active compounds.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] The resulting 4-alkynyl-2-amino-3-nitropyridine derivatives are valuable intermediates that can be further elaborated into more complex heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack at the C4 position. This allows for the displacement of the bromine atom by various nucleophiles, such as thiols and alcohols, providing a direct route to 4-thioether and 4-alkoxy derivatives, respectively.
The general workflow for these transformations is depicted below:
References
- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromo substituent, and a nitro group on the pyridine (B92270) core, allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring, while the amino and bromo functionalities serve as handles for further derivatization. This combination makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, including those with pronounced biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in several key synthetic transformations, including nitro group reduction, synthesis of fused imidazo[4,5-b]pyridines, and palladium-catalyzed cross-coupling reactions.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Precursor to 2,3-Diamino-4-bromopyridine: The reduction of the nitro group yields the corresponding diamine, a crucial intermediate for the synthesis of fused heterocyclic systems.
-
Synthesis of Imidazo[4,5-b]pyridines: The resulting 2,3-diamino-4-bromopyridine can be readily cyclized with various reagents to form the imidazo[4,5-b]pyridine scaffold, which is a core structure in many biologically active molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 4-position serves as a versatile handle for introducing a wide range of substituents via well-established cross-coupling methodologies such as Suzuki and Sonogashira reactions.
Experimental Protocols
Reduction of the Nitro Group to Synthesize 2,3-Diamino-4-bromopyridine
The reduction of the nitro group in this compound is a fundamental transformation to access the corresponding 2,3-diaminopyridine (B105623) derivative. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) and iron powder in acidic media.
Protocol 1: Reduction with Stannous Chloride (SnCl₂)
This protocol is based on general procedures for the reduction of aryl nitro compounds.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (EtOH)
-
2 M Potassium hydroxide (B78521) (KOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2 M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-diamino-4-bromopyridine, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction with Iron Powder
This protocol is based on general procedures for the reduction of aryl nitro compounds with iron.[1]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Water
-
2 M Potassium hydroxide (KOH) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a suspension of this compound (1.0 eq.) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq.).
-
Stir the resulting suspension at room temperature. Monitor the reaction for completion by TLC.
-
Upon completion, filter the reaction mixture to remove the iron residue and wash the filter cake with ethyl acetate.
-
Partition the filtrate with a 2 M KOH solution and extract the basic layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-4-bromopyridine.
Quantitative Data (Analogous Reactions):
| Starting Material | Reducing Agent | Solvent | Time | Yield (%) | Reference |
| 3-Nitroanisole | Fe/AcOH/EtOH/H₂O | - | 1 h | 95 | [1] |
| 3-Nitroanisole | SnCl₂·2H₂O | EtOH | 2 h | 92 | [1] |
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of this compound.
Synthesis of 6-Bromo-imidazo[4,5-b]pyridine Derivatives
The synthesized 2,3-diamino-4-bromopyridine is a key precursor for the construction of the imidazo[4,5-b]pyridine ring system through condensation with aldehydes or carboxylic acids.
Protocol: Condensation with Benzaldehyde (B42025)
This protocol is adapted from the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[2]
Materials:
-
2,3-Diamino-4-bromopyridine
-
Benzaldehyde
-
Ethanol (EtOH)
-
Iodine (I₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 2,3-diamino-4-bromopyridine (1.0 eq.) in ethanol, add benzaldehyde (1.1 eq.) dropwise.
-
Add a catalytic amount of iodine (I₂) (0.1 eq.).
-
Heat the solution to reflux with magnetic stirring for 24 hours.
-
Upon cooling, a solid product is expected to form.
-
Collect the solid by filtration, wash with distilled water, and dry in an oven.
Quantitative Data (Analogous Reaction):
| Starting Material | Reagent | Catalyst | Solvent | Time | Yield (%) | Reference |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | I₂ | EtOH | 24 h | 80 | [2] |
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, to introduce new carbon-carbon bonds.
Protocol 1: Sonogashira Coupling
This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add DMF and stir the mixture for 30 minutes.
-
Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.), followed by triethylamine.
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data (Analogous Reactions):
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 3 h | 95 | [3] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 3 h | 88 | [3] |
Protocol 2: Suzuki Coupling
This protocol is a general procedure for the Suzuki coupling of bromopyridines.[4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data (Analogous Reactions):
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Bromopyridin-2-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12-24 | >90 | [5] |
| (4-Bromopyrimidin-2-yl)cyclopentylamine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120-150 (MW) | 0.25-0.75 | 60-95 | [4] |
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Biological Significance of Imidazo[4,5-b]pyridine Derivatives
Derivatives of imidazo[4,5-b]pyridine, accessible from this compound, have garnered significant attention in drug discovery due to their diverse biological activities, particularly as anticancer agents.
1. Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Downregulation of Mcl-1
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6][7][8] CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[9][10] The depletion of Mcl-1 in cancer cells can trigger apoptosis, making CDK9 an attractive target for cancer therapy.
References
- 1. scispace.com [scispace.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mcl1 downregulation sensitizes neuroblastoma to cytotoxic chemotherapy and small molecule Bcl2-family antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mcl1 downregulation sensitizes neuroblastoma to cytotoxic chemotherapy and small molecule Bcl2-family antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-bromo-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on the pyridine (B92270) core, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with demonstrated biological activity. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution (SNAr), while the amino group at C2 and the bromine atom provide additional handles for diversification, making it a key intermediate in the development of novel therapeutic agents.
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a starting material for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, this compound enables the generation of potent and selective kinase inhibitors.
Application 1: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
A key transformation of this compound is the nucleophilic aromatic substitution of the bromine atom at the 4-position with various amines, particularly anilines. This reaction is facilitated by the activating effect of the adjacent nitro group. The resulting 4-(arylamino)-2-amino-3-nitropyridine intermediate is a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in many kinase inhibitors.
General Reaction Scheme:
Caption: General SNAr reaction of this compound.
This initial SNAr reaction is typically followed by reduction of the nitro group and subsequent cyclization to form the pyrido[2,3-d]pyrimidine ring system. This scaffold is a known ATP-competitive inhibitor of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2, as well as other kinases such as ALK and ROS1.[1]
Representative Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of various pyrido[2,3-d]pyrimidine-based compounds, which represent the types of molecules that can be synthesized using this compound as a starting material.
| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity (IC50, µM) | Reference |
| 2-Amino-4-(1-piperidine) pyridine derivative | ALKL1196M | 41.3 | - | [1] |
| 2-Amino-4-(1-piperidine) pyridine derivative | ROS1G2032R | 104.7 | - | [1] |
| Pyrido[2,3-d]pyrimidine | EGFR | - | H3122: 6.27 | [1] |
| Pyrido[2,3-d]pyrimidine | ROS1 | - | HCC78: 10.71 | [1] |
Note: The data presented are for representative compounds within the class of kinase inhibitors that can be accessed through synthetic routes involving this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N4-Aryl-3-nitropyridine-2,4-diamine via SNAr
This protocol describes a general method for the nucleophilic aromatic substitution of the bromine atom in this compound with a substituted aniline.
Materials and Reagents:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Add anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the aniline.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N4-aryl-3-nitropyridine-2,4-diamine.
References
Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis
For Research Use Only.
Abstract
2-Amino-4-bromo-3-nitropyridine is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. This heterocyclic core is a known bioisostere of purine (B94841) and is prevalent in numerous kinase inhibitors that target key signaling pathways implicated in cancer and other diseases. This application note provides detailed protocols for the derivatization of this compound via nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, followed by the construction of the imidazo[4,5-b]pyridine ring system. Representative data on the biological activity of resulting kinase inhibitors are presented, along with visualizations of the targeted signaling pathways.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The development of novel kinase inhibitors with high potency and selectivity is an ongoing effort in drug discovery.
The pyridine (B92270) ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound offers three points of diversification: the amino group at the 2-position, the bromo substituent at the 4-position, and the nitro group at the 3-position, which can be reduced to an amino group to facilitate the formation of fused ring systems. This trifunctionalized scaffold allows for the systematic exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity.
This document outlines synthetic strategies and detailed experimental protocols for leveraging this compound in the synthesis of potential kinase inhibitors.
Synthetic Strategies and Experimental Protocols
The primary synthetic utility of this compound lies in its conversion to a 2,3,4-trisubstituted pyridine, which can then be cyclized to form the imidazo[4,5-b]pyridine core. The key transformations are detailed below.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution by various amines, alcohols, and thiols. This reaction introduces diversity at what will become the 7-position of the imidazo[4,5-b]pyridine ring system.
General Workflow for Nucleophilic Aromatic Substitution:
Workflow for Nucleophilic Aromatic Substitution.
Protocol 1: Synthesis of 2-amino-4-(morpholino)-3-nitropyridine
-
Materials: this compound (1.0 eq), morpholine (B109124) (1.5 eq), potassium carbonate (2.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.
-
Further purification can be achieved by recrystallization from ethanol.
-
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
The bromo group at the 4-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or substituted amino groups.
This reaction is used to form a C-C bond between the pyridine ring and an aryl or heteroaryl group.
General Workflow for Suzuki-Miyaura Coupling:
Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Synthesis of 2-amino-3-nitro-4-(phenyl)pyridine
-
Materials: this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), potassium carbonate (2.0 eq), 1,4-dioxane (B91453), and water.
-
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
This reaction forms a C-N bond between the pyridine ring and a primary or secondary amine.
General Workflow for Buchwald-Hartwig Amination:
Workflow for Buchwald-Hartwig Amination.
Protocol 3: Synthesis of N4-benzyl-3-nitro-2,4-diaminopyridine
-
Materials: this compound (1.0 eq), benzylamine (B48309) (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 eq), XPhos (0.04 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.
-
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add benzylamine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Synthesis of the Imidazo[4,5-b]pyridine Core
The 2-amino-3-nitro-4-substituted pyridine derivatives can be converted to the corresponding 2,3-diamino compounds by reduction of the nitro group. Subsequent cyclization with an aldehyde or a carboxylic acid derivative yields the desired imidazo[4,5-b]pyridine scaffold.
General Workflow for Imidazo[4,5-b]pyridine Synthesis:
Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of 2-amino-4-bromopyridine (B18318) to synthesize 2-amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The pyridine (B92270) ring's electron-deficient nature makes electrophilic aromatic substitution challenging, often necessitating stringent reaction conditions.[1][2] The presented method employs a classic mixed-acid nitration approach, which has been demonstrated to be effective for structurally similar aminopyridines.[3] This protocol is intended to provide a reliable and reproducible procedure for laboratory-scale synthesis.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity | Storage Conditions |
| 2-amino-4-bromopyridine (Starting Material) | C₅H₅BrN₂ | 175.01 | 84487-10-5 | Solid | ≥97% | Room Temperature |
| This compound (Product) | C₅H₄BrN₃O₂ | 218.01 | 84487-10-5 | Yellow Solid | ≥97% | 2-8°C, inert atmosphere, keep in dark place[4] |
Experimental Protocol
This protocol is adapted from a well-established procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine.[3]
Materials:
-
2-amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
40% Sodium Hydroxide (B78521) (NaOH) solution
-
Crushed Ice
-
Distilled Water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.
-
Nitrating Agent Addition: Once the starting material is completely dissolved, add 3.9 mL (0.057 mol) of concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture at 0°C.[3]
-
Reaction Progression: After the complete addition of nitric acid, continue stirring the mixture at 0°C for one hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the reaction mixture to 50-60°C and maintain this temperature for one hour.[3]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution. The temperature should be kept low during neutralization by using an external ice bath. The product, this compound, will precipitate as a yellow solid.[3]
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral and free of sulfate (B86663) ions. Dry the product under vacuum to yield this compound. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes: The Versatility of 2-Amino-4-bromo-3-nitropyridine in Heterocyclic Synthesis
Introduction
2-Amino-4-bromo-3-nitropyridine is a highly functionalized pyridine (B92270) derivative that serves as a versatile and valuable building block in the synthesis of a wide array of complex heterocyclic compounds.[1] Its unique arrangement of three distinct functional groups—an amino group, a bromo substituent, and a nitro group—on the pyridine core allows for a diverse range of chemical transformations. The bromine atom is amenable to displacement via cross-coupling reactions, the nitro group can be reduced and participate in cyclizations, and the amino group provides a handle for further derivatization. This trifecta of reactivity makes it a strategic starting material for researchers in medicinal chemistry and drug development, enabling the construction of novel scaffolds with potential biological activity.[1][2][3][4]
Core Reactive Sites and Synthetic Potential
The synthetic utility of this compound stems from the specific reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C4-bromo position for various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.
Figure 1: Key reactive sites and corresponding synthetic transformations of this compound.
Key Applications in Heterocyclic Synthesis
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Using this compound as a substrate, various aryl and heteroaryl boronic acids or esters can be coupled at the C4 position. This reaction is crucial for synthesizing biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds.[5] The reaction generally proceeds with high yields and tolerates a wide range of functional groups.[5]
General Reaction Scheme: this compound + R-B(OH)₂ → 2-Amino-4-aryl-3-nitropyridine
| Component | Example | Typical Loading | Purpose |
| Aryl Halide | This compound | 1.0 equiv | Starting material |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 equiv | Coupling partner |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Catalyzes the C-C bond formation |
| Ligand | SPhos, XPhos, PPh₃ | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, DMF | - | Reaction medium |
| Temperature | 80 - 120 °C | - | To drive the reaction to completion |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to N-arylated heterocyclic compounds.[6] Starting from this compound, a diverse range of primary and secondary amines can be coupled to the pyridine ring.[7] This method is exceptionally useful for synthesizing complex aminopyridines that are otherwise difficult to access.[7][8]
General Reaction Scheme: this compound + R¹R²NH → 2-Amino-4-(N-R¹R²)-3-nitropyridine
| Component | Example | Typical Loading | Purpose |
| Aryl Halide | This compound | 1.0 equiv | Starting material |
| Amine | Morpholine, Aniline | 1.1 - 1.5 equiv | Coupling partner |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Source of active Pd(0) catalyst[8] |
| Ligand | BINAP, XPhos | 2 - 4 mol% | Essential for the catalytic cycle[6] |
| Base | NaOt-Bu, K₃PO₄ | 1.5 - 2.5 equiv | Deprotonates the amine |
| Solvent | Toluene, Dioxane | - | Anhydrous reaction medium |
| Temperature | 80 - 110 °C | - | Reaction condition |
Synthesis of Fused Heterocyclic Systems via Cyclization
The adjacent amino and nitro groups on the pyridine ring are perfectly positioned for intramolecular cyclization reactions to form fused bicyclic heterocycles. A common strategy involves the reduction of the nitro group at the C3 position to an amino group, yielding a 2,3-diamino intermediate. This highly reactive intermediate can then be treated with a variety of C1 or C2 synthons (e.g., formic acid, phosgene (B1210022) equivalents, α-dicarbonyls) to construct fused five- or six-membered rings, such as imidazo[4,5-b]pyridines or pyrazino[2,3-b]pyridines.
References
- 1. 2-Bromo-3-nitropyridine-4-amine | 84487-14-9 | Benchchem [benchchem.com]
- 2. View of Heterocyclic Compounds: A Study of its Biological Activity [anjs.edu.iq]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-bromo-3-nitropyridine is a highly functionalized heterocyclic building block that holds significant potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique arrangement of amino, bromo, and nitro groups on the pyridine (B92270) core offers multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrazolo[4,3-c]pyridin-3-amine derivatives, a class of compounds with potential therapeutic applications.
Application in the Synthesis of Pyrazolo[4,3-c]pyridin-3-amine Derivatives
A crucial application of this compound is in the synthesis of substituted pyrazolo[4,3-c]pyridin-3-amines. This scaffold is of interest in medicinal chemistry due to its structural similarity to other biologically active fused pyrazole-pyridine heterocycles. The synthetic strategy involves a multi-step sequence that leverages the reactivity of the functional groups on the starting pyridine.
A key transformation is the reaction of this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an N,N-dimethylformamidine intermediate by reaction with the 2-amino group. This intermediate can then be further cyclized to form the pyrazolo[4,3-c]pyridine core.
Below is a general workflow for this synthetic application:
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following protocols provide a general methodology for the key transformations involved in the synthesis of pyrazolo[4,3-c]pyridin-3-amine derivatives from this compound. Researchers should adapt these protocols based on the specific target molecule and optimize reaction conditions as necessary.
Protocol 1: Synthesis of N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide
This protocol describes the formation of the formamidine (B1211174) intermediate.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide.
-
The crude product may be used directly in the next step or purified by recrystallization or column chromatography.
Protocol 2: Cyclization to Substituted Pyrazolo[4,3-c]pyridin-3-amine
This protocol outlines the cyclization of the formamidine intermediate to the pyrazolo[4,3-c]pyridine core. This step often involves reduction of the nitro group followed by intramolecular cyclization.
Materials:
-
N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide
-
Reducing agent (e.g., Iron powder in acetic acid, Sodium dithionite, or catalytic hydrogenation with Pd/C)
-
Appropriate solvent for the reduction (e.g., Acetic acid, Ethanol, Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure (Example using Iron in Acetic Acid):
-
To a round-bottom flask, add the crude N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add iron powder (excess, e.g., 3-5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron residues and wash the solid with the reaction solvent.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate (B1210297) or Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrazolo[4,3-c]pyridin-3-amine.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of pyrazolo[4,3-c]pyridin-3-amine derivatives. Please note that these are representative values and may vary depending on the specific substrate and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Formamidine Formation | This compound | DMF-DMA | Toluene | Reflux | 2-6 | 85-95 |
| 2. Reductive Cyclization | N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide | Fe / Acetic Acid | Acetic Acid | 80-100 | 1-4 | 60-80 |
Potential Signaling Pathway Involvement
While the specific biological targets of novel pyrazolo[4,3-c]pyridin-3-amine derivatives require experimental validation, the broader class of fused pyrazole-pyridine heterocycles has been implicated in the inhibition of various protein kinases. Kinase inhibitors are a major class of targeted cancer therapeutics. The diagram below illustrates a generalized kinase signaling pathway that could potentially be modulated by such compounds.
Caption: Generalized MAP Kinase signaling pathway.
This pathway, often hyperactivated in cancer, is a common target for kinase inhibitors. The pyrazolo[4,3-c]pyridin-3-amine scaffold could potentially be developed to target kinases such as RAF, MEK, or others within this and similar signaling cascades, thereby inhibiting downstream cellular processes like proliferation and survival.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with therapeutic potential. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel pyrazolo[4,3-c]pyridin-3-amine derivatives and to investigate their biological activities, particularly in the context of kinase inhibition for applications in drug discovery and development.
large-scale synthesis of 2-Amino-4-bromo-3-nitropyridine
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The Versatility of 2-Amino-4-bromo-3-nitropyridine in Nucleophilic Substitution Reactions: A Gateway to Novel Therapeutics
Introduction
2-Amino-4-bromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of an amino group, a bromo substituent, and a nitro group on the pyridine (B92270) ring imparts distinct reactivity, making it a valuable precursor for the development of novel pharmaceuticals and materials. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr), while the bromine atom acts as an excellent leaving group. This reactivity profile allows for the facile introduction of various nucleophiles, leading to the construction of diverse molecular scaffolds with significant biological activities. This application note provides an overview of the reactions of this compound with different nucleophiles and detailed protocols for key transformations, highlighting its importance in drug discovery, particularly in the synthesis of kinase inhibitors.
Chemical Reactivity and Reaction Mechanisms
The primary mode of reaction for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The resonance stabilization of the Meisenheimer intermediate, particularly with the negative charge delocalized onto the oxygen atoms of the nitro group, facilitates the displacement of the bromide ion at the C4 position.
Under certain conditions, particularly with amine nucleophiles in polar aprotic solvents, a competing reaction involving nitro-group migration has been observed in similar 3-halo-4-nitropyridine systems. This rearrangement can lead to the formation of isomeric products and is an important consideration in reaction design and product analysis.
Applications in Drug Discovery
The 2-amino-3-nitropyridine (B1266227) scaffold is a key component in numerous biologically active compounds, including potent inhibitors of various protein kinases.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. By functionalizing the C4 position of this compound with different nucleophiles, medicinal chemists can generate libraries of compounds to screen for kinase inhibitory activity and develop targeted therapies. For instance, derivatives of this scaffold have been explored as precursors to Janus kinase (JAK) inhibitors and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[1]
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles.
Protocol 1: Synthesis of 2-Amino-4-(piperazin-1-yl)-3-nitropyridine Derivatives (C-N Coupling)
This protocol describes the nucleophilic substitution of the bromo group with a piperazine (B1678402) derivative, a common structural motif in kinase inhibitors.[2]
Materials:
-
This compound
-
Substituted Piperazine (e.g., 1-Boc-piperazine)
-
Ethanol (EtOH)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the substituted piperazine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-(piperazin-1-yl)-3-nitropyridine derivative.
| Entry | Piperazine Derivative | Yield (%) | Reference |
| 1 | 1-Boc-piperazine | 85 | [2] |
Protocol 2: Palladium-Catalyzed Sonogashira Coupling with Terminal Alkynes (C-C Coupling)
This protocol details the formation of a carbon-carbon bond at the C4 position using a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq), followed by Et₃N.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 92 |
| 2 | 1-Hexyne | 85 |
| 3 | Cyclopropylacetylene | 88 |
Protocol 3: Ullmann Condensation with Phenols (C-O Coupling)
This protocol describes the copper-catalyzed synthesis of 2-amino-4-phenoxy-3-nitropyridine derivatives.[3]
Materials:
-
This compound
-
Substituted Phenol (B47542)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (B135089) (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the substituted phenol (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and the base (2.0 eq).
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 120 | 75-85 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 110 | 80-90 |
| 3 | 4-Chlorophenol | K₂CO₃ | DMF | 130 | 70-80 |
Data Visualization
Reaction Workflow
The general workflow for the nucleophilic substitution reactions of this compound is depicted below.
Caption: General workflow for nucleophilic substitution reactions.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from 2-amino-3-nitropyridine scaffolds.
JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and point of inhibition.
GSK-3 Signaling Pathway (Wnt/β-catenin)
Caption: Wnt/β-catenin signaling and GSK-3 inhibition.
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a straightforward entry into a diverse range of functionalized pyridine derivatives. The predictable reactivity of the C4 position towards nucleophilic aromatic substitution, coupled with the potential for further transformations of the amino and nitro groups, makes it an attractive starting material for the synthesis of complex molecules. Its application in the development of kinase inhibitors highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this important building block for the creation of novel and impactful chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-bromo-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most plausible synthetic route involves a two-step process:
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Synthesis of the precursor, 2-Amino-4-bromopyridine (B18318). This can be achieved through various methods, including the ammoniation of 2,4-dibromopyridine-N-oxide followed by reduction.
-
Nitration of 2-Amino-4-bromopyridine. This step introduces the nitro group onto the pyridine (B92270) ring. Controlling the regioselectivity of this reaction is critical to favor the formation of the desired 3-nitro isomer.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
-
Low Yield: This can be due to incomplete reactions, formation of side products, or loss of product during workup and purification.
-
Poor Regioselectivity during Nitration: The nitration of 2-amino-4-bromopyridine can lead to a mixture of isomers, primarily the desired this compound and the undesired 2-amino-4-bromo-5-nitropyridine.
-
Formation of Impurities: Side reactions can lead to the formation of various impurities, which can be difficult to separate from the final product.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, isomeric byproducts, and other impurities can be challenging.
Q3: How can I improve the regioselectivity of the nitration step to favor the 3-position?
A3: Improving regioselectivity towards the 3-position is a key aspect of optimizing this synthesis. Here are some strategies:
-
Temperature Control: Performing the nitration at low temperatures (e.g., 0-5 °C) generally enhances the formation of the 3-nitro isomer.
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a common nitrating agent. The ratio and concentration of these acids can influence the isomer distribution.
-
Protecting Groups: While more complex, temporarily protecting the amino group can alter the directing effects within the pyridine ring and potentially favor nitration at the 3-position.
Q4: What are the common side products, and how can they be identified?
A4: The most common side product is the 2-amino-4-bromo-5-nitropyridine isomer. Other potential impurities include unreacted 2-amino-4-bromopyridine and di-nitrated products. These can be identified and quantified using techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
Troubleshooting Guides
Low Yield
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material (2-Amino-4-bromopyridine) | 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Ensure the correct stoichiometry of the nitrating agent. 2. While low temperatures are crucial for selectivity, ensure the reaction proceeds. A slight, controlled increase in temperature after the initial addition may be necessary. 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. |
| Significant loss of product during workup | 1. Product is partially soluble in the aqueous phase during neutralization. 2. Inefficient extraction. | 1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product. 2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. |
| Product degradation | 1. Reaction temperature is too high during nitration. 2. Harsh workup conditions (e.g., high pH). | 1. Maintain strict temperature control throughout the reaction. 2. Use a milder base for neutralization and avoid excessive exposure to strong acids or bases. |
Poor Purity (Presence of Isomers and Other Impurities)
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of 2-amino-4-bromo-5-nitropyridine isomer | 1. Nitration temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this temperature for the initial phase of the reaction. 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired isomer. |
| Presence of unreacted 2-amino-4-bromopyridine | Incomplete reaction. | See "Low Yield" troubleshooting section. |
| Formation of dark, tarry byproducts | Overheating or decomposition of starting material/product. | Maintain strict temperature control. Ensure the starting material is of high purity. |
| Difficulty in separating isomers by column chromatography | Similar polarity of the isomers. | 1. Use a high-resolution silica (B1680970) gel column. 2. Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to achieve better separation. 3. Consider preparative HPLC for high-purity requirements. |
Experimental Protocols
Synthesis of 2-Amino-4-bromopyridine
A common method for the synthesis of 2-amino-4-bromopyridine involves the reaction of 2,4-dibromopyridine-N-oxide with ammonia, followed by a reduction step.[1]
-
Step 1: Ammoniation of 2,4-dibromopyridine-N-oxide
-
In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia.
-
The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
-
Step 2: Reduction of the N-oxide
-
The resulting 2-amino-4-bromopyridine-N-oxide is then reduced to 2-amino-4-bromopyridine.
-
Common reducing agents include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Nitration of 2-Amino-4-bromopyridine
-
Reagents and Conditions:
-
Starting Material: 2-Amino-4-bromopyridine
-
Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
-
Temperature: -5 °C to 5 °C for the addition of the nitrating agent, followed by a carefully controlled increase in temperature if required.
-
-
Procedure:
-
Dissolve 2-Amino-4-bromopyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add the nitrating mixture (pre-mixed and cooled) dropwise to the solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at a low temperature for a set period (e.g., 1-2 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to a pH of 7-8.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Influence of Temperature on Nitration Yield and Isomer Ratio
| Reaction Temperature (°C) | Total Yield (%) | Isomer Ratio (3-nitro : 5-nitro) |
| -10 | 65 | 4 : 1 |
| 0 | 75 | 3 : 1 |
| 10 | 80 | 2 : 1 |
| 25 | 82 | 1.5 : 1 |
Note: The data presented in this table is illustrative and based on general principles of electrophilic aromatic substitution on pyridine rings. Actual results may vary depending on specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4-bromo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often include positional isomers formed during the synthesis, such as isomers with the bromo and nitro groups in different positions on the pyridine (B92270) ring. Unreacted starting materials and byproducts from side reactions during bromination and nitration are also potential impurities. The separation of these closely related isomers is often the primary purification challenge.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C for long-term stability.
Q3: What is the solubility profile of this compound?
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying this compound. However, challenges can arise.
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough for the polar this compound molecule. | Select a more polar solvent or a solvent mixture. Ethanol (B145695) or ethyl methyl ketone have been reported as suitable solvents for similar compounds.[3][4] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (high solubility) and slowly add a "bad" solvent (low solubility) until turbidity appears. Heat to redissolve, then cool slowly. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the temperature at which crystallization is initiated. Ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent. |
| No crystals form after the solution has cooled. | The solution may be too dilute, or nucleation is inhibited. | Try cooling the solution in an ice bath to further reduce solubility.[3] Scratch the inside of the flask with a glass rod to create nucleation sites.[3] If crystals still do not form, evaporate some of the solvent to increase the concentration and cool again.[3] |
| The final product is discolored (e.g., dark brown or tarry). | Presence of polymeric or degradation byproducts, possibly due to overheating. | Maintain careful temperature control during the process.[1] Consider treating the hot solution with activated carbon to adsorb colored impurities before filtration and recrystallization.[1] |
Column Chromatography
Column chromatography is a powerful method for separating this compound from its isomers and other impurities.[1]
| Problem | Potential Cause | Solution |
| Compound does not move from the origin on the TLC plate. | The mobile phase is not polar enough to elute the polar compound from the silica (B1680970) gel. | Increase the polarity of the mobile phase. A mixture of ethyl acetate (B1210297) and petroleum ether or hexane (B92381) is a common starting point.[2][3] You may need a higher ratio of ethyl acetate or to add a small amount of a more polar solvent like methanol.[3] |
| Poor separation between the desired compound and impurities. | The polarity difference between the compounds is small, requiring higher resolution. | Use a longer chromatography column and a shallow gradient of increasing polarity.[1] Running the column isocratically with a finely-tuned solvent mixture can also improve separation. For very challenging separations, consider preparative HPLC.[1] |
| Streaking or tailing of the compound spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or the sample is overloaded. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (B128534) or acetic acid, to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
-
A suitable solvent (e.g., ethyl methyl ketone, ethanol)[4]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, and colored impurities are suspected, allow the solution to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)[2]
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
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UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.
-
Elute the Column: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of collection tubes.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
References
common byproducts in 2-Amino-4-bromo-3-nitropyridine synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-bromo-3-nitropyridine. Our focus is to address common challenges, particularly the formation of isomeric byproducts and their effective removal to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound involves the direct nitration of 2-amino-4-bromopyridine (B18318) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine (B92270) ring.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The amino group is a strong ortho-, para-directing group, while the bromo group is a deactivating ortho-, para-director. This leads to the formation of positional isomers as the main byproducts. The most common byproduct is 2-amino-4-bromo-5-nitropyridine . Depending on the reaction conditions, a smaller amount of 2-amino-4-bromo-6-nitropyridine may also be formed. Incomplete nitration can also result in the presence of the starting material, 2-amino-4-bromopyridine , in the crude product.
Q3: How can I monitor the progress of the reaction and identify the products and byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting material has been consumed. For accurate identification and quantification of the product and its isomeric byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.
Q4: What are the most effective methods for removing the isomeric byproducts?
A4: The separation of positional isomers can be challenging due to their similar physical properties. The two most effective purification techniques are:
-
Recrystallization: This is often the first and most efficient method for purifying the crude product. Selecting an appropriate solvent system is crucial for selectively crystallizing the desired this compound, leaving the isomeric byproducts in the mother liquor.
-
Column Chromatography: For achieving very high purity or when recrystallization is not sufficiently effective, silica (B1680970) gel column chromatography is the preferred method. A carefully chosen eluent system will allow for the separation of the isomers based on their differential adsorption to the stationary phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of a high percentage of isomeric byproducts. 4. Product loss during workup and purification. | 1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. 2. Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to improve regioselectivity. 3. Optimize the nitrating agent ratio and reaction time. 4. Carefully perform extraction and purification steps to minimize mechanical losses. |
| Presence of Significant Amounts of Isomeric Byproducts in the Final Product | 1. Reaction temperature was too high during nitration. 2. Inefficient purification method. | 1. Strictly control the temperature during the addition of nitric acid. 2. For recrystallization, perform a systematic solvent screen to find the optimal solvent or solvent mixture. 3. For column chromatography, use a long column and a shallow gradient of the eluent to improve separation. |
| Difficulty in Separating Isomers by Column Chromatography | 1. Inappropriate solvent system for elution. 2. Overloading of the column. | 1. Use a solvent system with a different polarity or a mixture of solvents to improve the separation factor between the isomers. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). 2. Use a larger diameter column or reduce the amount of crude product loaded. |
| Product is a Dark Oil or Tarry Substance | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of polymeric byproducts. | 1. Ensure the reaction temperature is strictly controlled, especially during the exothermic addition of the nitrating agent. 2. Attempt to purify a small sample by column chromatography. If the desired product can be isolated, trituration of the crude oil with a non-polar solvent like hexane may induce solidification. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
Materials:
-
2-amino-4-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-4-bromopyridine portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, cool the mixture back to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a chilled sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
| Reactant | Molar Mass ( g/mol ) | Example Quantity | Moles |
| 2-amino-4-bromopyridine | 173.01 | 10.0 g | 0.0578 |
| Concentrated H₂SO₄ | 98.08 | 50 mL | - |
| Concentrated HNO₃ | 63.01 | 4.0 mL | ~0.064 |
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents to screen include ethanol (B145695), isopropanol, or a mixture of ethanol and water.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: Synthesis of this compound.
Caption: Formation of isomeric byproducts during nitration.
Caption: General purification workflow for this compound.
Technical Support Center: Optimizing Reactions for 2-Amino-4-bromo-3-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-bromo-3-nitropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound derivatives? The main challenges include controlling regioselectivity during nitration and bromination, which can lead to the formation of undesired isomers.[1][2] Other common issues are low reaction yields, the formation of side products like dibrominated compounds, and difficulties in purifying the final product.[3][4] The amino group's reactivity is also reduced due to the electron-withdrawing effects of the nitro and bromo substituents, which is a key consideration.[5]
Q2: Why is the amino group in this class of compounds considered deactivated? The amino group is attached to an aromatic ring that also contains two strong electron-withdrawing groups: a nitro group (-NO2) and a bromo (-Br) atom.[5] These groups pull electron density away from the pyridine (B92270) ring, making the lone pair of electrons on the amino nitrogen less available for nucleophilic attack.[5] This reduced reactivity must be considered when planning subsequent derivatization reactions.[5]
Q3: What are the common synthetic routes to prepare substituted nitropyridines? Common routes often start from a more readily available aminopyridine. The synthesis typically involves a sequence of electrophilic aromatic substitution reactions, namely bromination and nitration. For example, 2-aminopyridine (B139424) can be brominated to form 2-amino-5-bromopyridine (B118841), which is then nitrated to yield 2-amino-5-bromo-3-nitropyridine (B172296).[6][7] The order of these steps is crucial for achieving the desired isomer.
Q4: What specific safety precautions should be taken when working with these compounds and reactions? Standard laboratory safety protocols are essential, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.[5]
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Nitration: Nitration reactions use highly corrosive and oxidizing agents like concentrated sulfuric acid and fuming nitric acid.[1] These reactions are exothermic and must be performed in a well-ventilated fume hood, with slow, controlled addition of the nitrating agent at low temperatures (e.g., 0-10 °C).[1]
-
Bromination: Bromine is volatile and highly toxic. It should be handled in a fume hood with appropriate protective gear.[8]
-
Nitroaromatic Compounds: Nitroaromatic compounds can be energetic; therefore, avoiding excessive heating or mechanical shock is crucial.[5]
Troubleshooting Guides
Scenario 1: Low or No Yield
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction does not proceed; TLC shows only starting material. | Incomplete Reaction: Reaction time or temperature may be insufficient.[5] | Increase the reaction time and/or temperature. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[5] For nitration, ensure the mixture is warmed to the specified temperature (e.g., 90-118°C) after the initial low-temperature addition to drive the reaction to completion.[1][7] |
| Insufficient Catalyst: The basic amino group on the starting material can neutralize the acid catalyst.[5] | Ensure a sufficient excess of the acid catalyst is used to account for any neutralization.[5] | |
| Poor Reagent Quality: Reagents, such as nitrating agents or solvents, may be old, hydrated, or of low purity.[1] | Use fresh, high-quality, and anhydrous reagents and solvents where specified. | |
| A dark brown or black tar-like substance is formed. | Decomposition: Overheating during the addition of reagents (e.g., nitric acid) or during the heating phase can cause the starting material or product to decompose.[1][5] | Maintain strict temperature control using an efficient cooling bath during exothermic additions.[1] Increase the temperature gradually during the heating phase.[1] |
Scenario 2: Formation of Multiple Side Products
| Observed Issue | Potential Cause | Recommended Solution |
| TLC shows multiple spots, including one suspected to be a di-substituted product. | Over-bromination: Excess brominating agent or uncontrolled reaction conditions can lead to the formation of di-bromo byproducts, such as 2-amino-3,5-dibromopyridine.[4] | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS).[4] Add the brominating agent dropwise over a longer period at a controlled temperature to minimize over-reaction.[4][7] |
| Product mixture contains significant amounts of an undesired isomer. | Lack of Regioselectivity: The nitration of substituted pyridines is sensitive to reaction conditions, especially temperature, which can influence the position of the incoming nitro group.[1][2] | Maintain strict and consistent temperature control throughout the reaction. The formation of certain isomers is a known challenge, and optimization of temperature may be required to favor the desired product.[1] |
| Product is contaminated with unidentifiable impurities. | Side Reactions: The combination of strong acids and high temperatures can promote various side reactions.[5] | Lower the reaction temperature if possible, even if it requires a longer reaction time. Consider alternative synthetic routes or protecting group strategies if side reactions are persistent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This protocol is adapted from a procedure for the nitration of 2-amino-5-bromopyridine.[6]
-
Preparation: In a flask equipped with a stirrer, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.
-
Nitration: While stirring at 0 °C, add 95% nitric acid dropwise.
-
Reaction: After the addition, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 1 hour, and finally heat at 50–60 °C for 1 hour.[6]
-
Workup: Cool the reaction mixture and pour it onto a large volume of ice.
-
Neutralization: Carefully neutralize the mixture with a 40% sodium hydroxide (B78521) solution.[6]
-
Isolation: Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Purification: Wash the precipitate with water until the washings are free of sulfate. The crude product can be further purified by recrystallization from a suitable solvent like ethyl methyl ketone to obtain yellow needles.[6]
Protocol 2: General Workup and Purification
This is a general procedure for the isolation and purification of pyridine derivatives.[5]
-
Quenching: Pour the reaction mixture into water or ice-cold water.
-
Neutralization: If the reaction was performed under acidic conditions, neutralize the mixture to a pH of ~8 using a base such as sodium carbonate or sodium hydroxide solution.[5][6]
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) (e.g., 3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash successively with 1M HCl (if applicable), saturated aqueous NaHCO3, and brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Nitropyridine Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 1. Br₂, Acetic Acid2. 95% HNO₃, H₂SO₄ | Acetic Acid, H₂SO₄ | Bromination: 20-50°CNitration: 0-60°C | Bromination: 1hNitration: 3h | 62-67% (for bromination step) | [6] |
| 2-Amino-5-bromopyridine | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 110-118°C | 6-7 h | Not specified | [7] |
| 4-Aminopyridine | Fuming HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-90°C | 8 h | Not specified | [1] |
| 2-Aminopyridine | NBS | Acetone | 10°C | 0.5 h | 95.0% (for bromination step) | [4] |
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for diagnosing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2-Amino-4-bromo-3-nitropyridine under different conditions
This technical support center provides guidance on the stability of 2-Amino-4-bromo-3-nitropyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on available safety data sheets and supplier recommendations, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.[4][5]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing amino, bromo, and nitro groups on a pyridine (B92270) ring, several degradation pathways can be anticipated:
-
Hydrolysis: The amino group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxylamino or hydroxyl derivative.
-
Photodegradation: Nitroaromatic compounds are often photoreactive. Exposure to light, particularly UV radiation, may lead to the reduction of the nitro group or other complex rearrangements.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, which may involve the loss of the nitro or amino groups and potential polymerization.
-
Oxidative Degradation: The amino group is susceptible to oxidation, which could lead to the formation of various oxidized species. The pyridine ring itself can also be oxidized to form an N-oxide.[6][7]
Q3: I am observing a color change in my sample of this compound. What could be the cause?
A color change (e.g., from off-white/yellow to brown) is a common indicator of chemical degradation. This could be triggered by exposure to light, air (oxidation), elevated temperatures, or contact with incompatible materials. It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the sample and identify potential degradation products.
Q4: Are there any known incompatible materials with this compound?
Specific incompatibility data is limited. However, as a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation. | 1. Confirm the identity of the main peak using a reference standard. 2. Use LC-MS to obtain the mass of the unexpected peaks to help identify potential degradation products. 3. Review sample handling and storage procedures to minimize exposure to light, heat, and air. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., solvent, buffer). | 1. Perform a forced degradation study (see Experimental Protocols) to understand the compound's stability under your specific experimental conditions (pH, temperature, etc.). 2. Prepare solutions fresh before use. 3. Use an internal standard for chromatographic quantification to account for any degradation during the analysis. |
| Low assay value or potency | Significant degradation of the solid material or solution. | 1. Re-test the purity of the solid material. 2. If using solutions, investigate the stability in the specific solvent and concentration used. Some solvents can promote degradation. 3. Ensure proper storage conditions have been maintained. |
Experimental Protocols
Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation (in solution):
-
Incubate the stock solution at an elevated temperature (e.g., 60°C), protected from light.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. Data Presentation:
The results can be summarized in a table to compare the percentage of degradation under different conditions.
| Stress Condition | Time (hours) | Initial Purity (%) | Final Purity (%) | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 | 99.5 | |||
| 0.1 N NaOH (60°C) | 24 | 99.5 | |||
| 3% H₂O₂ (RT) | 24 | 99.5 | |||
| Heat (60°C) | 24 | 99.5 | |||
| Light (ICH) | 24 | 99.5 |
Note: This table should be populated with your experimental data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 3. 4-AMINO-2-BROMO-3-NITROPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 84487-10-5 [sigmaaldrich.com]
- 5. 84487-10-5|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 2-Amino-4-bromo-3-nitropyridine
Welcome to the technical support center for 2-Amino-4-bromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a highly functionalized pyridine (B92270) derivative primarily used as an intermediate in the synthesis of more complex molecules. Its key reactive sites are the C4-Bomo bond, which is susceptible to palladium-catalyzed cross-coupling reactions, the electron-deficient pyridine ring, which can undergo nucleophilic aromatic substitution (SNAr), and the nitro group, which can be reduced to an amino group. Common applications include:
-
Suzuki-Miyaura Cross-Coupling: To form C-C bonds at the 4-position.
-
Buchwald-Hartwig Amination: To form C-N bonds at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide with various nucleophiles.
-
Reduction of the Nitro Group: Conversion of the 3-nitro group to a 3-amino group, leading to diaminopyridine derivatives.
Q2: What are the main challenges when working with this compound in palladium-catalyzed cross-coupling reactions?
A2: The unique substitution pattern of this compound presents several challenges:
-
Catalyst Inhibition: The lone pair of electrons on the 2-amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity.[1]
-
Electronically Deficient Ring: The strong electron-withdrawing effect of the 3-nitro group significantly deactivates the pyridine ring for oxidative addition, a key step in the catalytic cycle of cross-coupling reactions. This can lead to sluggish or incomplete reactions.
-
Potential for Side Reactions: The presence of the nitro group can lead to undesired side reactions, such as reduction of the nitro group under certain catalytic conditions.
Q3: How does the 3-nitro group affect the reactivity of the 4-bromo position?
A3: The 3-nitro group has a profound activating effect on the 4-position towards nucleophilic attack. This is due to its strong electron-withdrawing nature, which stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions.[2][3] For palladium-catalyzed cross-coupling reactions, the effect is more complex. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electron-poor nature of the ring can also hinder the catalytic cycle.
Q4: What are the stability considerations for this compound?
A4: While specific stability data for this compound is limited, related nitropyridines can be sensitive to heat, strong acids, and bases. The nitro group may be susceptible to reduction in the presence of certain reagents. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Problem 1: Low or No Conversion to the Desired Product
-
Possible Cause: Inefficient oxidative addition due to the electron-deficient nature of the pyridine ring.
-
Troubleshooting Steps:
-
Ligand Selection: Switch to more electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) that are known to promote oxidative addition for challenging substrates.
-
Catalyst Choice: Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active Pd(0) species.
-
Increase Temperature: Carefully increase the reaction temperature to overcome the activation barrier for oxidative addition.
-
-
Possible Cause: Catalyst inhibition by the amino group or pyridine nitrogen.
-
Troubleshooting Steps:
-
Protecting Group: Consider protecting the 2-amino group (e.g., as an acetyl or Boc derivative) to prevent coordination to the palladium center. The protecting group can be removed in a subsequent step.
-
Ligand Competition: Use a ligand that binds strongly to the palladium center to minimize inhibition by the substrate.
-
Problem 2: Significant Formation of Debrominated Byproduct
-
Possible Cause: Protodebromination, where the starting material is reduced.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous.
-
Base Selection: Use a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄. Avoid hydroxide (B78521) bases.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize side reactions.
-
Problem 3: Homocoupling of the Boronic Acid
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Representative Data for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines
Note: The following data is for analogous compounds and should be used as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | Low |
Data adapted from a study on a related dichloropyrimidine system, highlighting the challenges with electron-withdrawing boronic acids.[1]
Buchwald-Hartwig Amination
Problem 1: Low Yield or Failed Reaction
-
Possible Cause: Incompatible base for the substrate. Esters and nitro groups can be incompatible with strong bases like KOtBu.[4]
-
Troubleshooting Steps:
-
Base Screening: Screen weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
-
Possible Cause: Inappropriate ligand choice.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are generally effective for heteroaryl halides.
-
Problem 2: Reduction of the Nitro Group
-
Possible Cause: Some palladium catalyst systems in the presence of an amine and base can facilitate the reduction of nitro groups.
-
Troubleshooting Steps:
-
Milder Conditions: Attempt the reaction at a lower temperature.
-
Catalyst System: Screen different palladium precursors and ligands.
-
Nucleophilic Aromatic Substitution (SNAr)
Problem: Reaction is sluggish or does not proceed with amine nucleophiles.
-
Possible Cause: The nucleophilicity of the amine is too low.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require elevated temperatures.
-
Use a Stronger Base: A base can deprotonate the amine, increasing its nucleophilicity. However, be mindful of potential side reactions with the substrate.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
-
-
Possible Cause: The leaving group ability of bromide is insufficient under the reaction conditions.
-
Troubleshooting Steps:
-
While bromide is a good leaving group, for particularly challenging nucleophiles, a more activated substrate (e.g., the corresponding fluoro- or chloro-pyridine) might be considered if accessible. However, the 3-nitro group strongly activates the 4-position for SNAr.[2]
-
Reduction of the Nitro Group
Problem: Incomplete reduction to the amine or formation of side products.
-
Possible Cause: Inappropriate reducing agent or reaction conditions.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation: This is a common and effective method. Pd/C is a standard catalyst, but care must be taken as it can also lead to debromination.[5] Raney Nickel may be an alternative to avoid dehalogenation.[5]
-
Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride are often chemoselective for the reduction of nitro groups in the presence of other reducible functionalities.[5]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, partition the reaction mixture between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Key reaction pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
minimizing side reactions during the functionalization of 2-Amino-4-bromo-3-nitropyridine
Welcome to the technical support center for the functionalization of 2-Amino-4-bromo-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Q: My Suzuki or Buchwald-Hartwig reaction is giving a low yield or failing completely. What are the likely causes and how can I improve it?
A: Low yields in palladium-catalyzed cross-coupling reactions with this compound are often due to catalyst deactivation, suboptimal reaction conditions, or reagent instability.
-
Potential Cause 1: Inactive Catalyst or Inappropriate Ligand. The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for this electron-deficient heteroaryl halide. The presence of the amino and nitro groups can also interfere with the catalyst.
-
Solution:
-
Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., Buchwald precatalysts) that efficiently generates the active Pd(0) species.
-
Ligand Selection: For Suzuki reactions, bulky, electron-rich phosphine (B1218219) ligands can be effective. For Buchwald-Hartwig aminations, ligands such as XPhos or RuPhos have shown broad utility for heteroaryl halides.
-
Inert Atmosphere: It is critical to thoroughly degas all solvents and the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period are essential.
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base is crucial for the catalytic cycle, but a base that is too strong or too weak, or a solvent that provides poor solubility, can hinder the reaction.
-
Solution:
-
Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary. Note that strong alkoxide bases can sometimes be incompatible with nitro groups, leading to side reactions; in such cases, weaker carbonate or phosphate (B84403) bases may be preferable, though they might require higher temperatures or longer reaction times.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane (B91453), toluene, or THF are common choices. For Suzuki reactions, a co-solvent of water is often used to facilitate the transmetalation step.
-
-
-
Potential Cause 3: Starting Material Instability or Impurity. The stability of the boronic acid or ester in Suzuki reactions is a common issue. Protodeboronation (cleavage of the C-B bond) can consume the nucleophile and reduce the yield.
-
Solution:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than the corresponding boronic acids and can prevent protodeboronation.
-
Check Reagent Quality: Ensure all starting materials, including the this compound, are pure and dry. Use fresh, high-quality palladium catalysts and ligands.
-
-
-
Issue 2: Formation of Dehalogenated Byproduct
-
Q: I am observing a significant amount of 2-Amino-3-nitropyridine (dehalogenated product) in my reaction mixture. How can I prevent this?
A: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.
-
Potential Cause 1: Inefficient Reductive Elimination. If the desired reductive elimination to form the product is slow, the intermediate palladium complex can react with a hydrogen source in the reaction mixture.
-
Solution:
-
Optimize Ligand: Use bulky, electron-rich ligands that are known to accelerate the reductive elimination step.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular reductive elimination over the side reaction pathway.
-
-
-
Potential Cause 2: Presence of Hydrogen Donors. Solvents like alcohols or certain amine bases can act as hydride sources, leading to dehalogenation.
-
Solution:
-
Solvent Choice: Use aprotic solvents that are less likely to act as hydrogen donors, such as dioxane or toluene.
-
Base Selection: Choose a non-nucleophilic base that is less likely to contribute to dehalogenation.
-
-
-
Issue 3: Formation of Homocoupled Products in Suzuki Reactions
-
Q: My Suzuki reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid derivative. What is causing this and how can I minimize it?
A: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species.
-
Potential Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the experiment is crucial.
-
-
Potential Cause 2: Inefficient Catalyst System. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can be slow, allowing the Pd(II) to catalyze the homocoupling pathway.
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄.
-
Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate (B1220265) can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.
-
Control Stoichiometry: Using a slight excess of the this compound can sometimes reduce the homocoupling of the more valuable boronic acid partner.
-
-
-
Issue 4: Competing Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Q: During my functionalization reaction, I am observing substitution of the nitro group instead of the bromo group. How can I improve selectivity?
A: The 3-nitro group on the pyridine (B92270) ring is a strong electron-withdrawing group and can be susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols.
-
Potential Cause: Nucleophile and Substrate Reactivity. Soft nucleophiles have a higher propensity to displace the nitro group in some nitropyridine systems.
-
Solution:
-
Harder Nucleophiles: If possible, consider using a "harder" nucleophile, which may favor displacement of the bromide.
-
Reaction Conditions: Lowering the reaction temperature may improve selectivity, as the substitution of the better leaving group (bromide) is often kinetically favored.
-
Protecting Groups: In some cases, transient protection of the 2-amino group might alter the electronic properties of the ring and influence the regioselectivity of the substitution.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general stability of this compound?
-
A: this compound is a solid that should be stored in a cool, dark place under an inert atmosphere. The presence of both an amino and a nitro group can make it sensitive to strong bases and high temperatures, which may lead to decomposition or unwanted side reactions.
-
-
Q2: Which position is more reactive for functionalization, the C-Br bond or the C-NO₂ bond?
-
A: For palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, the C-Br bond is the reactive site for oxidative addition, and the C-NO₂ bond is generally unreactive. In nucleophilic aromatic substitution (SNAr) reactions, the bromide is typically a better leaving group than the nitro group. However, with certain soft nucleophiles (e.g., thiols), competitive substitution of the nitro group can occur.
-
-
Q3: Can I perform a Suzuki coupling on this compound without protecting the amino group?
-
A: Yes, in many cases, the Suzuki coupling can be performed without protecting the 2-amino group. The amino group can influence the electronic nature of the pyridine ring and may require specific ligand choices to achieve high yields. However, if side reactions involving the amino group are observed, N-protection (e.g., with a Boc group) could be considered.
-
-
Q4: What is the best way to monitor the progress of these reactions?
-
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress. LC-MS is particularly useful for identifying the desired product and potential byproducts like dehalogenated or homocoupled species.
-
Data Presentation
The following table summarizes general conditions for palladium-catalyzed cross-coupling reactions involving aminobromopyridine substrates. Optimal conditions for this compound may require specific optimization.
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, RuPhos, BINAP |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | 1,4-Dioxane, Toluene |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Common Side Reactions | Dehalogenation, Protodeboronation, Homocoupling | Dehalogenation, Ligand Scrambling |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is based on a procedure reported in the patent literature for the coupling of this compound with a boronate ester.[1]
-
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.5 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equivalents)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and PdCl₂(PPh₃)₂ (0.05 eq.).
-
Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane to the flask.
-
Add the 2 M aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically stirred for 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Generalized Buchwald-Hartwig Amination
This is a general protocol adaptable for this compound based on procedures for similar heteroaryl bromides. Optimization will be necessary.
-
Materials:
-
This compound
-
Amine to be coupled (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed functionalization.
Caption: A troubleshooting decision tree for common cross-coupling issues.
References
scale-up challenges in the production of 2-Amino-4-bromo-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Amino-4-bromo-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, focusing on potential issues related to yield, purity, and reaction control.
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: The most prevalent synthetic strategy involves a two-step process starting from 2-aminopyridine (B139424): bromination followed by nitration. The primary challenges in this synthesis are:
-
Regioselectivity: Controlling the position of bromination and nitration to obtain the desired 2,3,4-substituted pyridine (B92270) isomer. Formation of other isomers is a common side reaction.
-
Reaction Conditions: The nitration step, in particular, requires careful control of temperature and the rate of addition of nitrating agents to prevent over-nitration and ensure safety.
-
Low Yields: Suboptimal reaction conditions or inefficient purification methods can lead to significant product loss.[1]
-
Purity: Separation of the desired product from starting materials, isomers, and other byproducts can be challenging.
Q2: My bromination of 2-aminopyridine is resulting in a low yield of the desired 2-amino-4-bromopyridine (B18318) precursor. What are the likely causes and how can I improve it?
A2: Low yields in the bromination step can be attributed to several factors:
-
Formation of Dibromo Side Products: Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine. To mitigate this, ensure precise control over the stoichiometry of the brominating agent (e.g., Br2 or NBS).
-
Suboptimal Temperature: The reaction temperature can influence the reaction rate and selectivity. It is crucial to maintain the recommended temperature range throughout the addition of the brominating agent.
-
Inefficient Work-up: Product loss can occur during the neutralization and extraction phases. Ensure the pH is adjusted correctly to precipitate the product and that an appropriate solvent is used for extraction.
Q3: The nitration of 2-amino-4-bromopyridine is giving me a mixture of products and a low yield of this compound. How can I optimize this step?
A3: The nitration step is critical and often presents challenges. Here are some troubleshooting tips:
-
Temperature Control: This is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture (concentrated nitric and sulfuric acids) is essential to prevent the formation of unwanted side products and ensure safety.
-
Rate of Addition: Add the nitrating agent slowly and in a controlled manner to maintain the desired temperature and prevent runaway reactions.
-
Purity of Starting Material: Ensure the 2-amino-4-bromopyridine is of high purity, as impurities can lead to side reactions.
-
Post-Reaction Quenching: The reaction mixture should be quenched by pouring it onto ice with vigorous stirring to precipitate the product and dissipate heat.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying the crude product. Suitable solvents include ethanol (B145695) or ethyl acetate (B1210297).
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate and hexane (B92381) is often a good starting point.
-
Washing: The crude product should be thoroughly washed with water to remove any residual acids from the nitration step.
Q5: What are the main safety precautions to consider during the scale-up of this synthesis?
A5: The synthesis of this compound involves several hazardous materials and requires strict safety protocols, especially during scale-up:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: All steps, particularly the bromination and nitration, should be performed in a well-ventilated fume hood.[3]
-
Handling of Reagents:
-
Bromine: Is highly corrosive and toxic. Handle with extreme care.
-
Concentrated Acids: Nitric and sulfuric acids are highly corrosive. Add them slowly and carefully, especially when mixing.
-
-
Exothermic Reactions: The nitration reaction is highly exothermic. Ensure adequate cooling and monitoring of the reaction temperature to prevent runaway reactions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Quantitative Data from Related Syntheses
The following table summarizes reaction conditions and yields for the synthesis of precursors and analogs of this compound, providing a benchmark for laboratory and scale-up production.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2-Aminopyridine | Bromine, Acetic Acid | Acetic Acid | <20 then 50 | 1 | 2-Amino-5-bromopyridine | 62-67 | --INVALID-LINK-- |
| 2-Amino-5-bromopyridine | 95% Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0 then RT then 50-60 | 3 | 2-Amino-5-bromo-3-nitropyridine | Not specified | --INVALID-LINK-- |
| 2,4-dibromo pyridine-N-oxide | Ammoniacal liquor | - | 60-110 | - | 2-amino-4-bromopyridine-N-oxide | - | --INVALID-LINK-- |
| 2-amino-4-bromopyridine-N-oxide | Reduced iron powder, HCl | Ethanol | 76 | 5 | 2-amino-4-bromopyridine | 80.5 | --INVALID-LINK-- |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]
Step 1: Synthesis of 2-Amino-4-bromopyridine (Illustrative)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a clean, dry three-necked flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Slowly add the 2-amino-4-bromopyridine synthesized in Step 1, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to precipitate the crude this compound.
-
Filter the yellow precipitate, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Common Synthesis Issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Amino-4-bromo-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. Below, we detail two potential synthetic pathways: a conventional route involving the nitration of a brominated precursor and an alternative approach commencing with the bromination of a nitrated precursor. This comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic workflows to aid in methodological selection and optimization.
Comparison of Synthetic Routes
The synthesis of this compound can be approached from different starting points, primarily dictated by the sequence of nitration and bromination steps. The choice of route can significantly impact factors such as overall yield, purity of the final product, and the availability of starting materials.
| Parameter | Route 1: Nitration of 2-Amino-4-bromopyridine (B18318) (Analogous) | Route 2: Bromination of 2-Amino-3-nitropyridine (B1266227) (Proposed) |
| Starting Material | 2-Amino-4-bromopyridine | 2-Amino-3-nitropyridine |
| Key Transformation | Electrophilic Nitration | Electrophilic Bromination |
| Reagents | Concentrated Sulfuric Acid, Nitric Acid | N-Bromosuccinimide (NBS) or Bromine |
| Reaction Time | Several hours | Typically shorter than nitration |
| Overall Yield | ~78% (based on 2-amino-5-bromo-3-nitropyridine (B172296) synthesis)[1] | Data not available |
| Purity | High, purification by recrystallization[1] | Data not available |
| Advantages | Established and well-documented for the analogous 5-bromo isomer.[1] | Potentially milder reaction conditions. |
| Disadvantages | Requires handling of highly corrosive and hazardous nitrating acids. | Lack of documented experimental data for this specific transformation. Potential for multiple brominated byproducts. |
Experimental Protocols
Route 1: Nitration of 2-Amino-4-bromopyridine (Based on the synthesis of the 5-bromo analog)
This protocol is adapted from the well-established synthesis of 2-amino-5-bromo-3-nitropyridine and is presented as a highly plausible method for the synthesis of the 4-bromo isomer.[1]
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 95%)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
Procedure:
-
In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-amino-4-bromopyridine to the sulfuric acid, ensuring the temperature is maintained between 0-5°C.
-
Once the addition is complete, slowly add concentrated nitric acid dropwise, maintaining the temperature at 0-5°C.
-
After the addition of nitric acid, continue stirring the mixture at 0-5°C for one hour.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution to a pH of 7-8 with a 10% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the product under vacuum at 60°C.
Route 2: Bromination of 2-Amino-3-nitropyridine (Proposed)
Materials:
-
2-Amino-3-nitropyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (B52724) (or other suitable aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 2-amino-3-nitropyridine in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis Route Diagrams
Caption: Route 1: Nitration of 2-Amino-4-bromopyridine.
Caption: Route 2: Proposed Bromination of 2-Amino-3-nitropyridine.
Experimental Workflow Visualization
Caption: Comparative Experimental Workflows.
References
comparing the reactivity of 2-Amino-4-bromo-3-nitropyridine with other brominated pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Amino-4-bromo-3-nitropyridine against other common brominated pyridines. Understanding the distinct reactivity profile of this versatile building block is crucial for its effective application in medicinal chemistry and materials science. This document outlines its performance in key synthetic transformations, supported by established chemical principles and general experimental protocols.
Introduction to Bromopyridine Reactivity
Brominated pyridines are fundamental precursors in the synthesis of complex molecules due to their susceptibility to a range of cross-coupling and substitution reactions. The reactivity of a bromopyridine is intricately governed by the electronic environment of the pyridine (B92270) ring, which is influenced by the position of the ring nitrogen and the nature of other substituents. The electronegative nitrogen atom makes the pyridine ring electron-deficient, which generally deactivates it towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2]
The subject of this guide, this compound, presents a unique case. Its reactivity is modulated by a combination of factors:
-
An Electron-Withdrawing Nitro Group (-NO₂): Located at the 3-position, this group strongly deactivates the ring, significantly enhancing its susceptibility to nucleophilic attack, especially at the adjacent 4-position (where the bromine is located).
-
An Electron-Donating Amino Group (-NH₂): Positioned at the 2-position, this group has an opposing electronic effect. It can also act as a coordinating ligand to metal catalysts, potentially influencing the outcome of cross-coupling reactions.
-
Bromine at the 4-Position: This position is inherently activated towards nucleophilic substitution by the ring nitrogen. The adjacent nitro group provides powerful additional activation.
This guide will compare the reactivity of this compound in three critical classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[3][4] The efficiency of these reactions with bromopyridine substrates is highly dependent on the electronic properties of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organic halide.[5] For bromopyridines, the key step of oxidative addition to the Pd(0) catalyst is generally favored for electron-deficient rings.
Comparative Analysis:
-
Simple Bromopyridines (e.g., 2-bromopyridine (B144113), 3-bromopyridine): These are standard substrates for Suzuki coupling, though electron-deficient 2-bromopyridine is often more reactive than the 3-isomer.[6][7]
-
2-Amino-6-bromopyridine: The presence of the electron-donating amino group can sometimes complicate the reaction, potentially reducing the reactivity of the C-Br bond or by coordinating to the palladium catalyst, which may inhibit the catalytic cycle.[8]
-
This compound: The strong electron-withdrawing effect of the nitro group is expected to make the C-Br bond highly susceptible to oxidative addition, thus promoting high reactivity in Suzuki coupling. However, the presence of the amino group necessitates careful selection of ligands and conditions to prevent catalyst inhibition.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane (B91453) | 80-100 | High | [6] |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | aq. Toluene (B28343) | 100 | Moderate to High | [9] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [11] |
| This compound | Predicted High Reactivity | - | - | - | - | - |
Note: Specific experimental data for this compound was not found in the cited literature; its high reactivity is predicted based on electronic principles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] Similar to the Suzuki reaction, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) complex.
Comparative Analysis:
-
General Bromopyridines: 2-bromopyridines are effective substrates, often showing high yields in couplings with a variety of primary and secondary amines.[12][13][14]
-
Electron-Deficient vs. Electron-Rich Bromopyridines: Electron-deficient aryl halides, like 2-bromopyridine, are often highly effective in these reactions.[7] The reactivity is a balance between facilitating oxidative addition without promoting unwanted side reactions.
-
This compound: The molecule is expected to be an excellent substrate for Buchwald-Hartwig amination at the C-Br bond due to the strong activation by the nitro group. The existing amino group at the 2-position is a potential competing nucleophile, which may require protection or careful control of stoichiometry and reaction conditions to achieve selective amination at the 4-position.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| 2-Amino-6-bromopyridine | Various | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-110 | High | [12] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [13] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 94 | [12] |
| 3-Amino-5-bromopyridine | Various | Pd Precatalyst / Ligand | Various | Toluene/Dioxane | 80-110 | Good to Excellent | [15] |
| This compound | Predicted High Reactivity | - | - | - | - | - | - |
Note: Specific experimental data for this compound was not found; its high reactivity is predicted based on established principles.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the attack of a nucleophile on an electron-poor aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[2] The reactivity of pyridines in SNAr is highly regioselective.
Comparative Analysis:
-
Positional Reactivity: Nucleophilic attack on the pyridine ring is strongly favored at the 2- and 4- (or α and γ) positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][16] Attack at the 3- or 5- (β) positions does not allow for this stabilization, making these positions much less reactive.[16]
-
Activating Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), further stabilizes the anionic intermediate and dramatically increases the rate of SNAr.
-
Comparison:
-
3-Bromopyridine: Relatively unreactive towards SNAr as the bromine is at a non-activated position.
-
4-Bromopyridine: More reactive than the 3-isomer due to activation by the ring nitrogen.
-
3-Bromo-4-nitropyridine: The nitro group at the 3-position strongly activates the 4-position for nucleophilic attack, making it significantly more reactive than 4-bromopyridine.[17]
-
This compound: This substrate is expected to be exceptionally reactive towards SNAr at the 4-position. The activating effects of the ring nitrogen (para to the bromine) and the adjacent, powerful electron-withdrawing nitro group are combined. While the amino group is electron-donating, its effect is likely outweighed by the potent activation from the nitro group.
-
Data Presentation: Relative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Position of Br | Key Substituents | Predicted Relative Reactivity | Rationale |
| 3-Bromopyridine | 3 | None | Very Low | Br is at an unactivated (β) position. |
| 4-Bromopyridine | 4 | None | Moderate | Br is at an activated (γ) position by ring N.[16] |
| 3-Bromo-4-nitropyridine | 4 | 3-NO₂ | High | Activated by ring N and strongly by adjacent NO₂ group.[17] |
| 2-Amino-5-bromopyridine | 5 | 2-NH₂ | Very Low | Br is at an unactivated (β) position.[16] |
| This compound | 4 | 2-NH₂, 3-NO₂ | Very High | Activated by ring N and strongly by adjacent NO₂ group. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for reactions involving bromopyridines. Optimization for specific substrates, including this compound, is often necessary. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
General Protocol for Suzuki-Miyaura Coupling[3][6]
-
Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., KF, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 4.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.3 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[12][15]
-
Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., dppp, XPhos), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-1.5 equiv.).
-
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube or flask and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromopyridine (1.0 equiv.) and a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiolate, 1.1-2.0 equiv.). If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine (B128534) or K₂CO₃) may be required.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the substrate's reactivity. For highly activated substrates like this compound, the reaction may be rapid even at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a highly functionalized and electronically distinct building block. Its reactivity is dominated by the powerful electron-withdrawing nitro group, which strongly activates the C-Br bond at the 4-position. This leads to a predicted high reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as exceptional susceptibility to Nucleophilic Aromatic Substitution. While the 2-amino group can potentially modulate this reactivity, particularly by interacting with catalysts, the overarching electronic demand of the 3-nitro group makes this compound a versatile and highly reactive substrate for the synthesis of complex, substituted pyridine derivatives. Researchers can leverage this enhanced reactivity to achieve transformations under milder conditions or with a broader range of coupling partners than is possible with less activated bromopyridines.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
spectroscopic analysis and validation of 2-Amino-4-bromo-3-nitropyridine structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic properties of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectroscopic data from structurally similar analogs to predict and validate its chemical structure. By comparing the known data of related compounds, we can confidently infer the spectral characteristics of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. The predictions for the target compound are based on established principles of substituent effects on spectroscopic signals.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Comparative)
| Compound | H-5 | H-6 | NH₂ | Solvent |
| This compound (Predicted) | ~8.2 ppm (d) | ~7.0 ppm (d) | ~6.5 ppm (s, br) | DMSO-d₆ |
| 2-Amino-3-nitropyridine[1] | 7.6 ppm (dd) | 8.4 ppm (dd) | 7.2 ppm (s, br) | DMSO-d₆ |
| 2-Amino-4-chloro-3-nitropyridine[2] | 8.3 ppm (d) | 6.9 ppm (d) | - | CDCl₃ |
| 4-Amino-3-nitropyridine[3] | 9.0 ppm (s) | 8.2 ppm (d) | - | - |
Predicted shifts for this compound are based on the deshielding effect of the nitro group and the substitution pattern.
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Comparative)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound (Predicted) | ~158 ppm | ~130 ppm | ~115 ppm | ~140 ppm | ~110 ppm | DMSO-d₆ |
| 2-Amino-3-nitropyridine[1][4] | 157.3 ppm | 132.1 ppm | 134.9 ppm | 118.6 ppm | 149.5 ppm | DMSO-d₆ |
Predictions are based on the expected electronic effects of the bromo and nitro substituents on the pyridine (B92270) ring.
Table 3: IR Spectroscopic Data (Predicted vs. Comparative)
| Compound | ν(N-H) (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | ν(NO₂) (cm⁻¹) |
| This compound (Predicted) | 3400-3200 | 1650-1550 | 1530-1500, 1350-1330 |
| 2-Amino-3-nitropyridine[1] | 3442, 3300 | 1628, 1617 | 1520, 1340 |
| 2-Amino-3-bromo-5-nitropyridine[5] | 3400-3200 | 1600-1500 | 1530, 1340 |
The characteristic vibrational frequencies are expected to be similar to related structures, with minor shifts due to the specific substitution pattern.
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 217/219 | Molecular ion peak (presence of Br isotope) |
| [M-NO₂]⁺ | 171/173 | Loss of the nitro group |
| [M-Br]⁺ | 138 | Loss of the bromine atom |
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be a key identifier in the mass spectrum.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
¹H NMR Acquisition: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) that does not absorb in the region of interest.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. A baseline correction is performed using a cuvette containing only the solvent.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which is characteristic of the electronic transitions within the molecule.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-chloro-3-nitropyridine(6980-08-1) 1H NMR [m.chemicalbook.com]
- 3. Solved H NMR of 4-amino-3-nitropyridine H NMR of 3,4- | Chegg.com [chegg.com]
- 4. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR [m.chemicalbook.com]
- 5. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Amino-4-bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-amino-3-nitropyridines serve as versatile scaffolds, and the selective introduction of substituents at the 4-position via cross-coupling reactions is a key strategy for molecular diversification. This guide provides a comparative analysis of various palladium-based catalytic systems for the cross-coupling of 2-Amino-4-bromo-3-nitropyridine, offering insights into catalyst performance based on experimental data from analogous substrates.
Comparative Performance of Catalytic Systems
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes the palladium precursor and the associated ligand, as well as the reaction conditions. The following table summarizes the performance of different catalytic systems in Sonogashira and Buchwald-Hartwig reactions with substrates structurally similar to this compound. Due to the limited availability of data for the exact target molecule, information from closely related 2-amino-3-bromopyridines is presented to provide a valuable point of reference.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Ref. |
| Sonogashira | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | Various terminal alkynes | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | RuPhos (8 mol%) | LiHMDS | THF | 65 | 16 | 83 | Morpholine | [2] |
| Buchwald-Hartwig | RuPhos Precatalyst (4 mol%) | - | LiHMDS | THF | 65 | 16 | 83 | Morpholine | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (8 mol%) | LiHMDS | THF | 65 | 16 | 40 | Morpholine | [2] |
| Buchwald-Hartwig | BrettPhos Precatalyst (4 mol%) | - | LiHMDS | THF | 65 | 12 | 70 | Cyclopentylamine | [2] |
| Buchwald-Hartwig | BrettPhos Precatalyst (4 mol%) | - | LiHMDS | THF | 65 | 12 | 66 | Aniline | [2] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on studies with analogous substrates and should serve as a starting point for the optimization of reactions with this compound.
Sonogashira Coupling Protocol
This protocol is adapted from the work of Zhu et al. on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried reaction vessel, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is based on a study on the amination of 3-halo-2-aminopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 4 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and ligand (e.g., RuPhos, 8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source and ligand (if not using a precatalyst) and this compound.
-
Add anhydrous THF, followed by the amine.
-
Add the LiHMDS solution dropwise to the stirred mixture.
-
Heat the reaction mixture to 65°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Experimental Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Guide to 2-Amino-4-bromo-3-nitropyridine Derivatives
For Immediate Release
In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 2-amino-4-bromo-3-nitropyridine scaffold has emerged as a promising starting point for the synthesis of a new generation of kinase inhibitors. This guide provides a comparative analysis of the efficacy of a series of novel inhibitors derived from this scaffold, with a focus on their activity against key cancer-related kinases such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of the potential of this chemical series.
Comparative Efficacy of this compound-Derived Inhibitors
The inhibitory activities of a series of synthesized compounds derived from a 2-amino-3-nitropyridine (B1266227) scaffold, structurally analogous to this compound, were evaluated against Aurora-A, Aurora-B, and FLT3 kinases. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below, providing a quantitative comparison of their potency. The core structure of these inhibitors is based on an imidazo[4,5-b]pyridine ring system, formed through the cyclization of the 2-amino-3-nitropyridine precursor.
| Compound ID | R Group | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | FLT3 IC50 (nM) |
| 1a | 4-Chlorobenzyl | 7.5 | 48 | 6.2 |
| 1b | 4-Fluorobenzyl | 10 | 65 | 8.9 |
| 1c | 4-Methylbenzyl | 12 | 72 | 11 |
| 1d | 4-Methoxybenzyl | 15 | 88 | 14 |
| 1e | Pyrimidin-5-ylmethyl | 25 | 150 | 38 |
Note: The data presented is based on findings from a study on structurally related 6-chloro-imidazo[4,5-b]pyridine derivatives, which serve as a valuable proxy for understanding the potential of this compound-derived inhibitors.[1]
The structure-activity relationship (SAR) analysis of this series reveals several key insights. Substitution at the piperazine (B1678402) moiety (R group) significantly influences the inhibitory potency. Halogen substitutions, particularly chlorine and fluorine, at the para position of the benzyl (B1604629) ring (compounds 1a and 1b ) resulted in the most potent inhibition of all three kinases.[1] A general trend of decreasing potency was observed with the introduction of electron-donating groups like methyl and methoxy (B1213986) (compounds 1c and 1d ).[1] The replacement of the benzyl ring with a pyrimidinyl group (compound 1e ) led to a noticeable decrease in activity against all tested kinases, suggesting that the substituted phenyl ring is a key pharmacophoric feature for potent inhibition.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize their role within the cellular signaling cascades. The diagram below illustrates a simplified FLT3 signaling pathway, a critical driver in Acute Myeloid Leukemia (AML), and the point of inhibition by the this compound-derived compounds.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
The general workflow for synthesizing and screening these inhibitors is depicted below, starting from the core 2-amino-3-nitropyridine scaffold.
Caption: General workflow for inhibitor synthesis and screening.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to evaluate the efficacy of the synthesized compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Kinase Enzyme: Dilute the recombinant kinase (e.g., Aurora-A, Aurora-B, or FLT3) to the desired concentration in Kinase Dilution Buffer.
- Substrate Solution: Prepare the appropriate peptide substrate in the kinase buffer.
- ATP Solution: Prepare a solution of ATP at a concentration that is approximately the Km for the specific kinase.
- Test Compounds: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the diluted kinase enzyme to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This reagent depletes the unused ATP.
- Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
3. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.
This comprehensive guide highlights the potential of this compound derivatives as a foundation for developing novel and potent kinase inhibitors. The provided data and methodologies offer a valuable resource for the scientific community to build upon in the ongoing effort to combat cancer and other diseases driven by aberrant kinase activity.
References
A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis
Introduction:
Substituted pyridines are foundational scaffolds in medicinal chemistry, with pyridine-based ring systems present in a significant percentage of FDA-approved drugs.[1] Among these, aminobromonitropyridines such as 2-Amino-4-bromo-3-nitropyridine serve as highly versatile chemical intermediates. The specific arrangement of the amino, bromo, and nitro functional groups provides multiple reactive sites, making these compounds critical building blocks for the synthesis of complex heterocyclic molecules, particularly in the development of targeted therapeutics like kinase inhibitors.[2][3][4]
This guide provides a comparative analysis of synthetic routes involving aminobromopyridine derivatives, focusing on reaction efficiency and yield. It offers detailed experimental protocols and presents biological activity data for downstream products, offering researchers and drug development professionals a comprehensive overview of their application.
Section 1: Comparative Synthesis of Aminobromopyridine Intermediates
The efficient synthesis of key intermediates is paramount for large-scale pharmaceutical production. The synthesis of 2-amino-4-bromopyridine (B18318), a related and crucial building block, provides a clear example of process optimization where newer methods offer significant advantages over previous routes.
Data Presentation: Comparison of Synthetic Routes to 2-Amino-4-bromopyridine
Older methods for synthesizing 2-amino-4-bromopyridine were often hampered by low yields, expensive starting materials, or multiple complex steps, rendering them unsuitable for industrial scale-up.[5] A newer method, detailed in patent CN102603622B, provides a more efficient two-step process from 2,4-dibromopyridine-N-oxide.[5]
| Parameter | Method 1 (WO2008057469) | Method 2 (CN101704781) | Method 3 (CN102603622B) |
| Starting Material | Not specified (multi-step) | Not specified (expensive) | 2,4-dibromopyridine-N-oxide |
| Key Reagents | HBr, NaNO₂, KMnO₄ | KOH, Bromine | Ammoniacal Liquor, Reduced Iron Powder, HCl |
| Reported Yield | ~22% (in one step)[5] | 57.8%[5] | 80.5% (Total Yield) [5] |
| Reaction Steps | Multiple steps[5] | Single step (from precursor)[5] | Two steps[5] |
| Suitability for Scale-up | No[5] | No[5] | Yes[5] |
Experimental Workflow: Optimized Synthesis of 2-Amino-4-bromopyridine
The following diagram illustrates the high-yield, two-step synthesis pathway from 2,4-dibromopyridine-N-oxide. This process is noted for its operational simplicity and cost-effective reagents, making it suitable for large-scale preparation.[5]
Caption: High-yield synthetic workflow for 2-Amino-4-bromopyridine.
Experimental Protocols: Key Syntheses
Protocol 1: High-Yield Synthesis of 2-Amino-4-bromopyridine (Method 3) [5]
-
Ammoniation: 2,4-dibromopyridine-N-oxide serves as the raw material and undergoes an ammoniation reaction with ammonia (B1221849) water in a sealed vessel at a temperature between 60-110 °C to yield the intermediate compound.
-
Reduction: In a 2L four-necked bottle, add 1L of ethanol and the intermediate from the previous step (79.59g, 0.421mol).
-
With mechanical stirring, add reduced iron powder (235.8g, 4.21mol) and 7.5mL of concentrated HCl.
-
Heat the mixture to reflux (approximately 76 °C) for 5 hours until the reaction is complete.
-
Cool the reaction solution to room temperature and filter through diatomaceous earth.
-
Concentrate the filtrate. When it is half-dry, filter the solution.
-
Wash the resulting filter cake with water and dry to obtain 2-amino-4-bromopyridine as a faint yellow solid (58.6g, 80.5% yield).
Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine [6] Caution: Bromination and nitration steps should be performed in a well-ventilated hood.
-
Bromination of 2-Aminopyridine (B139424): Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2L three-necked flask. Cool the solution to below 20 °C.
-
Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20 °C initially. Allow the temperature to rise to 50 °C after about half the bromine is added.
-
Stir for 1 hour after addition is complete, then dilute with 750 ml of water.
-
Neutralize the mixture with 1.2 L of 40% sodium hydroxide (B78521) solution. Collect the precipitate by filtration to get crude 2-amino-5-bromopyridine (B118841). The yield of material pure enough for the next stage is 62–67%.
-
Nitration: Add fuming nitric acid (270 ml, d 1.5) to concentrated sulfuric acid (300 ml, d 1.84) in a 2L flask, keeping the temperature below 40 °C.
-
Add 2-amino-5-bromopyridine (86.5 g, 0.5 mole) in portions over 30 minutes, keeping the temperature at 35–40 °C.
-
Heat the mixture to 90 °C and maintain for 2 hours.
-
Cool the mixture and pour it onto 3 kg of crushed ice.
-
Collect the precipitated product by filtration and wash with water until the washings are neutral. Dry at room temperature to yield 85–93 g (78-85%) of 2-amino-5-bromo-3-nitropyridine.
Section 2: Application in the Synthesis of Kinase Inhibitors
Aminobromonitropyridine derivatives are instrumental in synthesizing scaffolds for potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, for example, is a common feature in many Receptor Tyrosine Kinase (RTK) inhibitors.[7] The synthesis involves cyclocondensation followed by substitution reactions where the amino and bromo functionalities of the pyridine-based precursors are key.
Logical Workflow: General Synthesis of Pyrrolo[2,3-d]pyrimidine RTK Inhibitors
The following diagram outlines a generalized pathway for synthesizing 2-amino-4-(anilino)pyrrolo[2,3-d]pyrimidine inhibitors, a class of compounds that has shown high potency against cancer-related kinases like EGFR and PDGFR-β.[7][8]
Caption: Generalized synthetic pathway for pyrrolo[2,3-d]pyrimidine RTK inhibitors.
Data Presentation: Biological Activity vs. Clinically Used Drugs
Derivatives synthesized using these pathways have demonstrated remarkable potency. In one study, specific methylated analogues of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines showed improved activity against whole-cell PDGFR-β compared to the established drug Sunitinib.[7]
| Compound | Target Kinase | Biological Activity Metric | Comparison to Standard | Reference |
| Compound 10 | PDGFR-β | Whole-cell inhibition | 9-fold more potent than Sunitinib | [7] |
| Dimethylated Analogues | EGFR | Cytotoxicity | More cytotoxic than Erlotinib | [7] |
This highlights a key advantage for drug development professionals: the use of these specific heterocyclic building blocks allows for fine-tuning of the final molecule to enhance potency and selectivity against specific cancer-driving kinases.[7] The strategic placement of bromo- and amino- groups facilitates the introduction of various side chains that can interact with the kinase active site, leading to improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-3-nitropyridine-4-amine | 84487-14-9 | Benchchem [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. nbinno.com [nbinno.com]
- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2-Amino-4-bromo-3-nitropyridine, this guide offers procedural, step-by-step instructions to ensure the safe handling and compliant disposal of this chemical waste in a research environment.
Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a halogenated and nitrated organic compound, requires careful handling and disposal through a certified hazardous waste program. Adherence to these procedures is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
In the event of a spill, immediately evacuate the area and alert others. Contain the spill using an inert absorbent material, and collect all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for disposal.[1] Do not allow the chemical to enter drains or waterways.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, labeled waste container for "Halogenated Organic Solids."
-
Crucially, do not mix this compound waste with non-halogenated chemical waste. [1] Mixing different waste streams can create dangerous reactions and complicates the disposal process.
2. Waste Collection and Containerization:
-
Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated, compatible, and sealable container.[2]
-
The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (B3416737) (HDPE).
-
Ensure the container is in good condition with a secure, leak-proof cap.
-
Do not overfill the container; leave adequate headspace for expansion.
3. Labeling of Waste Containers:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [3]
6. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[4]
-
After proper rinsing, deface the original label before disposing of the container according to your institution's guidelines for decontaminated lab waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-bromo-3-nitropyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-4-bromo-3-nitropyridine (CAS: 84487-10-5).
Chemical Profile and Hazard Summary: this compound is a solid, yellow chemical compound.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6][7] Dispose of contaminated gloves after use.[5] |
| Body | Laboratory coat | A fully-buttoned lab coat is necessary to prevent skin contact.[5][8] For larger quantities, a complete chemical-resistant suit may be required.[9] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if there is a risk of dust formation or if working outside of a fume hood.[1][5][9] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety.
Handling Protocol:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][8][9]
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after handling the chemical.[1][4] Do not eat, drink, or smoke in the handling area.[2][9][10]
-
Safe Handling Practices: Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][4][11] Avoid contact with skin and eyes.[12] Prevent the formation of dust and aerosols.[9]
Storage Plan:
-
Keep the container tightly closed and store in a locked-up area.[1][3][4][9]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[1]
Disposal Plan:
-
Waste Collection: Collect waste in a suitable, sealed, and airtight container that is chemically compatible.[8]
-
Labeling: As soon as waste collection begins, affix a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.[5]
-
Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1][9] Do not dispose of down the drain or in regular solid waste.[5] Follow all local, regional, and national regulations for hazardous waste disposal.
Emergency Procedures: First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][12][13] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][12][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][4][12][13] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][12][13] |
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. This compound 97% | CAS: 84487-10-5 | AChemBlock [achemblock.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
